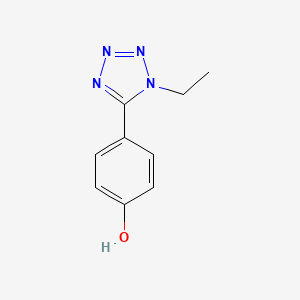

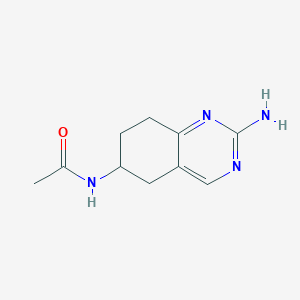

![molecular formula C11H9FN6 B2745457 N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-49-9](/img/structure/B2745457.png)

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a complex organic compound. It is a type of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, a fused ring system made up of pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of such compounds often involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Fluoroacylation and fluorobenzylation of certain compounds can lead to the formation of these pyrazolopyrimidines . Ring closure reactions with thiourea can also be used to synthesize these compounds .Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolopyrimidines, is characterized by a fused ring system made up of pyrazole and pyrimidine rings . The presence of fluorophenyl and diamine groups further characterizes this specific compound.Chemical Reactions Analysis

Nitration reactions are often used for the selective synthesis of novel, high-performing nitramine-based materials . Nitration reactions of the fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations were examined .Aplicaciones Científicas De Investigación

Anticancer Properties

CDK2 Inhibition: CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle progression. Researchers have designed and synthesized pyrazolo[3,4-d]pyrimidinone analogs, including SMR000169293 derivatives. These compounds were evaluated against colorectal cancer (CRC) cells (HCT116) and hepatocellular carcinoma (HCC) cells (HepG2). Notably, derivatives bearing N5-2-(4-halophenyl) acetamide substituents demonstrated potent CDK2 inhibitory activity .

Breast Cancer Lethality: SMR000169293 showed lethality against breast cancer cell lines, particularly MDA-MB-468 .

Anti-Inflammatory Potential

Polysubstituted pyrimidines, including those with N5 substitutions, have been studied for their ability to suppress immune-induced nitric oxide (NO) production. SMR000169293 may contribute to anti-inflammatory strategies .

Cytotoxicity Against Cancer Cells

In a series of pyrazolo[3,4-d]pyrimidine compounds, SMR000169293 derivatives exhibited superior cytotoxic activity against breast cancer (MCF-7) and CRC (HCT-116) cells. Their IC50 values were in the range of 45–97 nM and 6–99 nM, respectively. While moderate activity was observed against liver cancer (HepG-2) cells, it still outperformed the standard drug sorafenib .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine might interact with its targets to suppress inflammatory responses.

Biochemical Pathways

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that the compound might affect the biochemical pathways involving these mediators.

Result of Action

Given its potential anti-inflammatory effects, it can be inferred that the compound might help in reducing inflammation at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJFQKYFLAEUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)